

The Natural Occurrence of 2-Amino-5-hydroxyhexanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-hydroxyhexanoic acid

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Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of **2-amino-5-hydroxyhexanoic acid**, more commonly known as 5-hydroxylysine. This hydroxylated amino acid is a critical post-translational modification primarily found in collagen, where it plays a pivotal role in the stabilization of the extracellular matrix. This document details its prevalence in various biological tissues, outlines its biosynthetic and subsequent glycosylation pathways, and provides in-depth experimental protocols for its quantification. Particular attention is given to the stereochemistry of the naturally occurring isomers and their significance. This guide serves as a foundational resource for professionals engaged in collagen research, connective tissue disorders, and the development of therapeutics targeting the extracellular matrix.

Introduction

2-Amino-5-hydroxyhexanoic acid, systematically named (2S,5R)-2,6-Diamino-5-hydroxyhexanoic acid and commonly referred to as 5-hydroxylysine, is a non-proteinogenic amino acid crucial for the structural integrity of collagen. First discovered in 1921 by Donald Van Slyke, it is formed through the post-translational modification of lysine residues within procollagen chains. This hydroxylation is a critical prerequisite for the formation of stable, covalent cross-links and for the attachment of carbohydrate units (glycosylation), both of which are essential for the proper function and stability of collagen fibers. The abundance and

modification of 5-hydroxylysine vary between different collagen types and tissues, influencing their biomechanical properties. Additionally, a form of **2-amino-5-hydroxyhexanoic acid** has been isolated from the plant kingdom, specifically from the seeds of *Crotalaria juncea*, suggesting a broader, though less understood, natural distribution.

Natural Occurrence and Distribution

The primary natural reservoir of 5-hydroxylysine is the collagen protein of eukaryotes, ranging from yeast to humans.^[1] Its concentration and glycosylation state differ significantly among various collagen types and tissues, reflecting the diverse functional requirements of connective tissues. In addition to its well-established role in animal physiology, an unusual amino acid, identified as **2-amino-5-hydroxyhexanoic acid**, has been isolated from the seeds of the sunn hemp plant, *Crotalaria juncea*.^{[1][2][3]}

Data Presentation: Quantitative Abundance of 5-Hydroxylysine

The following tables summarize the quantitative data regarding the distribution of 5-hydroxylysine in various biological samples.

Biological Matrix	Analyte Form	Concentration Range	Method of Analysis	Reference(s)
Human Plasma	Free	0 - 2.5 μ M	LC-MS/MS	^[4]
Human Urine	Total	2.0 - 7.0 μ mol/g creatinine	GC-MS	^[4]

Table 1: Concentration of 5-Hydroxylysine in Human Biofluids

Collagen Type/Tissue	Hydroxyproline/Hydroxylysine Molar Ratio	Hydroxylysine (Residues per 1000 amino acids)	Comments	Reference(s)
Type I Collagen				
Human Skin	14.5	~6-7	Low hydroxylysine content.	[5][6]
Human Bone	18.2	~5-6	Similar to skin.	[5][6]
Human Tendon	16.1	~6	[5][6]	
Type II Collagen				
Human Cartilage	4.2	~20-25	High hydroxylysine content, characteristic of this collagen type.	[5][6]
Type IV Collagen				
Basement Membranes	~1.5	~45-65	Very high hydroxylysine content and extensive glycosylation.	[5][6]
Type V Collagen				
Human Skin/Placenta	Not specified	~30-39	Highly hydroxylated and glycosylated.	[7][8]
Other Tissues				
Human Aorta	7.9	Not specified	[5][6]	

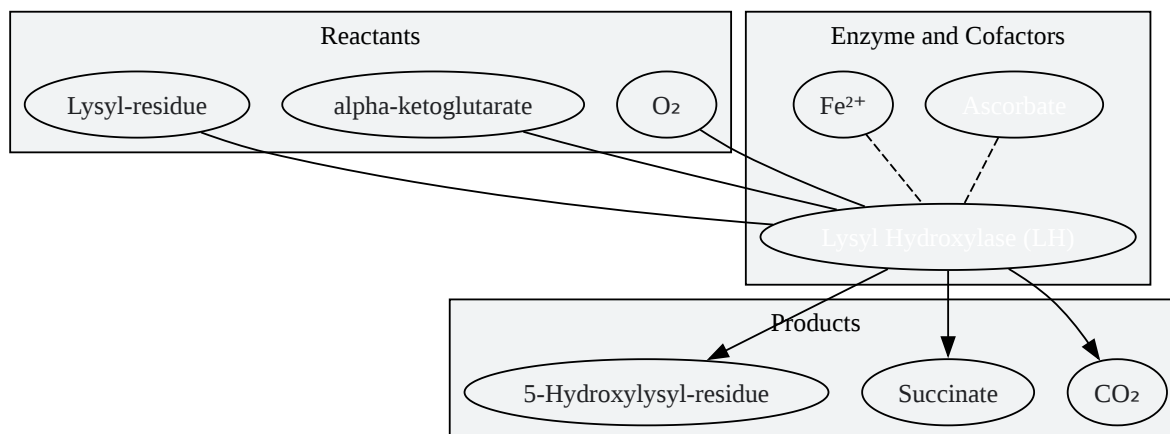
			High	
			hydroxylysine	
			content	
Rat Dentin	~1	~24	compared to	[9]
Collagen			other rat	
			collagens.	

Table 2: Relative Abundance of 5-Hydroxylysine in Different Collagen Types and Tissues

Biosynthesis and Metabolism

Biosynthesis of 5-Hydroxylysine

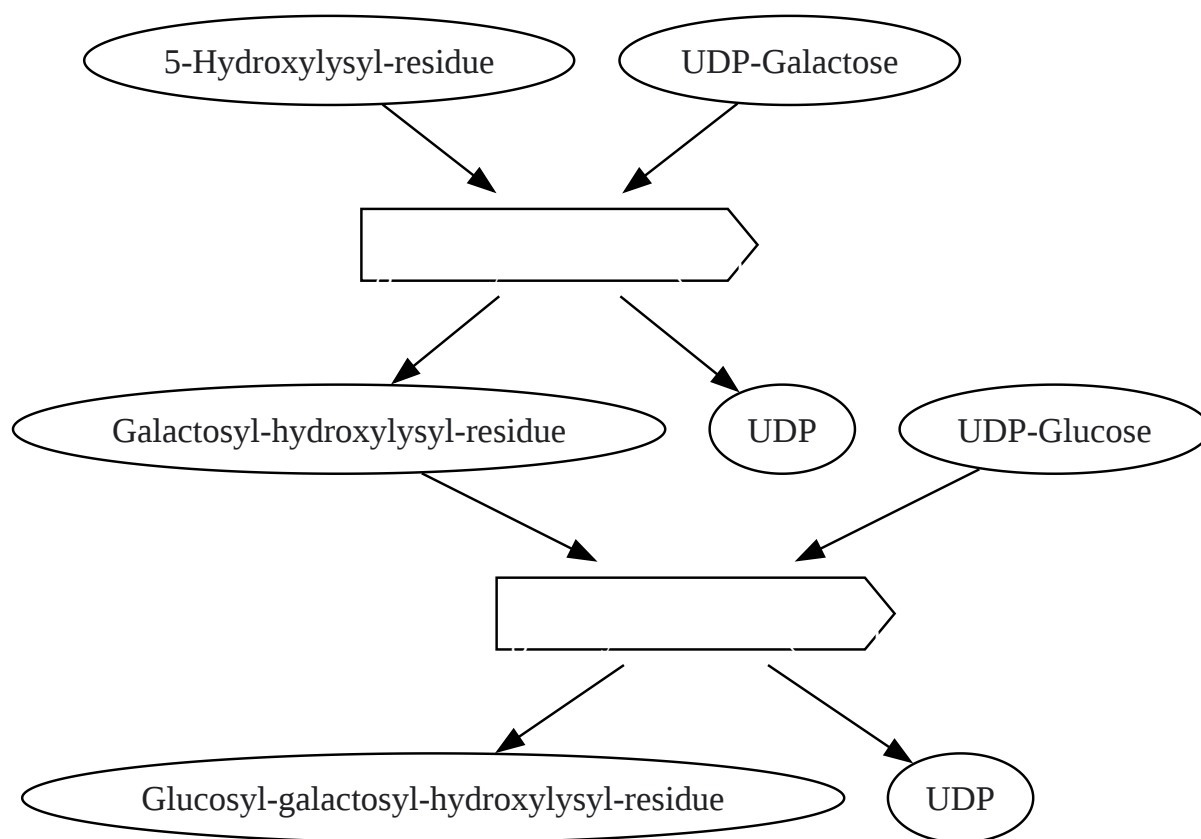
5-Hydroxylysine is synthesized in the lumen of the endoplasmic reticulum via the post-translational hydroxylation of specific lysine residues in newly synthesized procollagen polypeptide chains. This reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), which are α -ketoglutarate-dependent dioxygenases.[10] The reaction requires molecular oxygen (O_2), ferrous iron (Fe^{2+}), and L-ascorbate (Vitamin C) as essential cofactors.[10] During the reaction, α -ketoglutarate is decarboxylated to succinate.[10] Ascorbate is thought to maintain the iron atom at the enzyme's active site in its reduced Fe^{2+} state.



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Glycosylation of 5-Hydroxylysine

Following hydroxylation, certain 5-hydroxylysine residues can be further modified by O-linked glycosylation. This process involves the sequential addition of galactose and then glucose to the hydroxyl group of 5-hydroxylysine, catalyzed by two specific enzymes: hydroxylysyl-galactosyltransferase (GT) and galactosylhydroxylysyl-glucosyltransferase (GGT), respectively. These reactions also occur in the endoplasmic reticulum. The extent of glycosylation is tissue-specific; for instance, the disaccharide form (glucosyl-galactosyl-hydroxylysine) is predominant in skin, while the monosaccharide (galactosyl-hydroxylysine) is more abundant in bone.[9]

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Experimental Protocols

Isolation and Quantification of 5-Hydroxylysine from Collagenous Tissues by HPLC

This protocol describes the acid hydrolysis of tissue, followed by pre-column derivatization and quantification using reverse-phase high-performance liquid chromatography (HPLC).

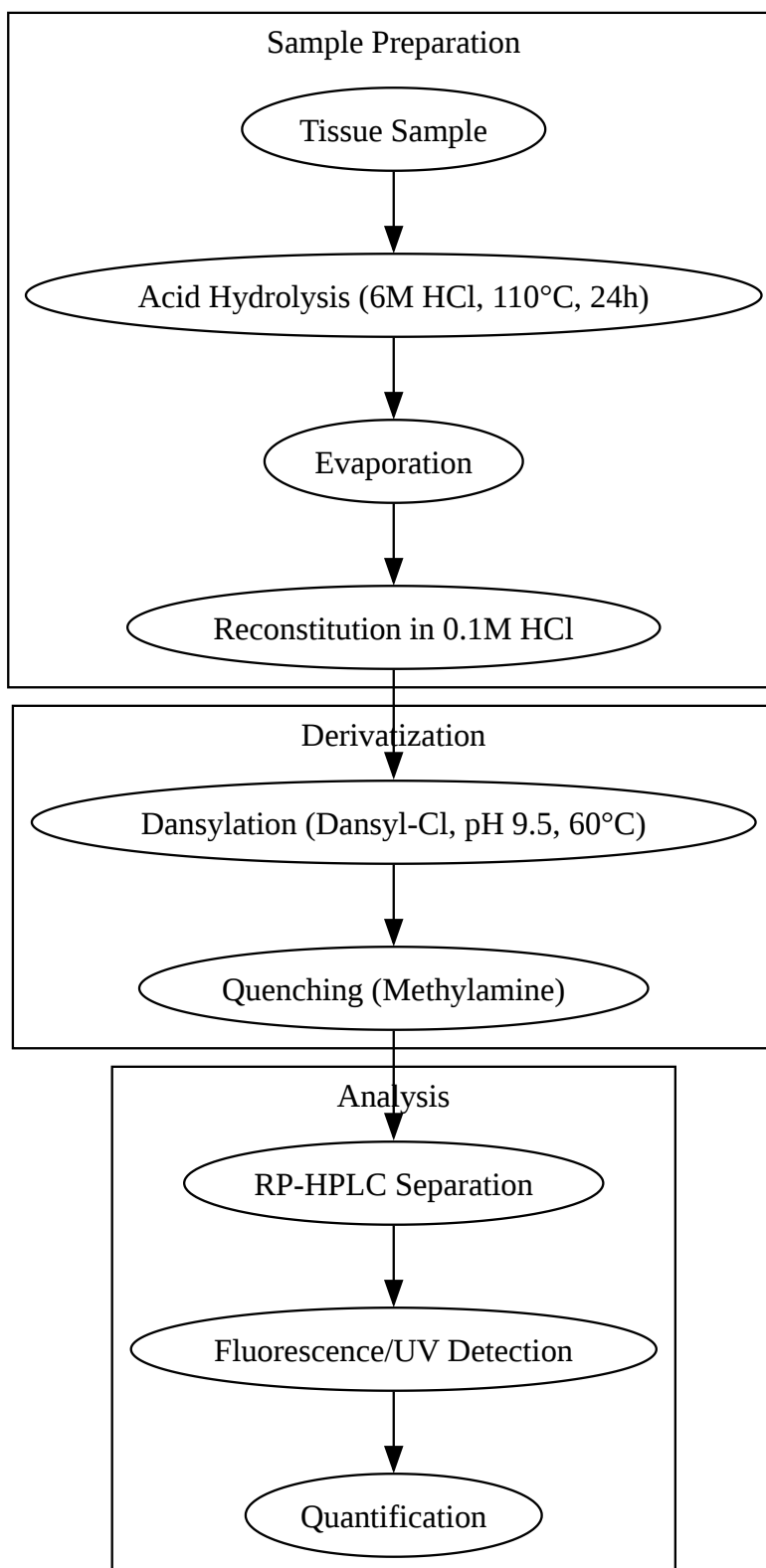
4.1.1. Materials

- Tissue sample (e.g., skin, cartilage; ~50-100 mg wet weight)
- 6 M Hydrochloric Acid (HCl)
- Internal Standard (e.g., L-Norleucine)
- Sodium bicarbonate buffer (0.1 M, pH 9.5)
- Dansyl Chloride solution (5 mg/mL in acetone)
- Methylamine hydrochloride solution (10 mg/mL in water)
- HPLC grade acetonitrile and water
- Trifluoroacetic acid (TFA)
- 5-Hydroxylysine standard
- Hydrolysis tubes, heating block, centrifuge, HPLC system with UV or fluorescence detector.

4.1.2. Procedure

- Sample Preparation and Hydrolysis:
 1. Weigh the tissue sample and place it in a hydrolysis tube.
 2. Add a known amount of internal standard.
 3. Add 1 mL of 6 M HCl.
 4. Seal the tube under nitrogen and heat at 110°C for 24 hours.

5. Cool the hydrolysate and centrifuge to pellet any debris.
 6. Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.
 7. Reconstitute the dried residue in 1 mL of 0.1 M HCl.
- Pre-column Derivatization with Dansyl Chloride:
 1. Take an aliquot (e.g., 100 μ L) of the reconstituted hydrolysate or standard solution.
 2. Add 200 μ L of sodium bicarbonate buffer (0.1 M, pH 9.5).
 3. Add 100 μ L of Dansyl Chloride solution.
 4. Vortex and incubate at 60°C for 45 minutes in the dark.
 5. Add 50 μ L of methylamine hydrochloride solution to quench the reaction.
 6. Centrifuge the derivatized sample at 10,000 x g for 5 minutes.
 - HPLC Analysis:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Gradient: A suitable gradient from low to high percentage of mobile phase B to elute the derivatized amino acids.
 - Flow Rate: 1.0 mL/min.
 - Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm) or UV (340 nm).
 - Quantification: Construct a standard curve by plotting the peak area ratio of 5-hydroxylysine to the internal standard against the concentration of the standards. Calculate the concentration in the samples from the regression equation.



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Isolation of 2-Amino-5-hydroxyhexanoic Acid from *Crotalaria juncea* Seeds

An unusual amino acid, identified as **2-amino-5-hydroxyhexanoic acid**, has been successfully isolated from the seeds of *Crotalaria juncea*.^{[1][2][3]} While the published literature confirms its isolation and reports on its biological activities, a detailed, step-by-step experimental protocol for its extraction and purification is not readily available in the public domain. The isolation would likely involve standard phytochemical techniques for amino acid extraction, such as solvent extraction of defatted seed meal followed by ion-exchange chromatography to separate the amino acids.

Signaling Pathways and Biological Roles

The primary and well-established biological role of 5-hydroxylysine is structural, serving as a key component in the formation and stabilization of collagen. The hydroxyl group is essential for:

- **Cross-link Formation:** It serves as an attachment site for the formation of stable intermolecular cross-links, which are critical for the tensile strength of collagen fibrils.
- **Glycosylation:** It is the site of attachment for galactose and glucose-galactose units, which are believed to play roles in fibrillogenesis and matrix organization.

Currently, there is no substantial evidence to suggest that free **2-amino-5-hydroxyhexanoic acid** participates in specific signaling pathways in a manner analogous to signaling molecules like neurotransmitters or hormones. Its free form in circulation is primarily considered a biomarker of collagen degradation.^[11]

Conclusion

2-Amino-5-hydroxyhexanoic acid, predominantly known as 5-hydroxylysine, is a vital component of collagen, with its natural occurrence largely confined to this protein in the animal kingdom. Its biosynthesis through post-translational modification is a critical step in collagen maturation, directly impacting the stability and mechanical properties of connective tissues. The quantitative variation of 5-hydroxylysine across different collagen types underscores its role in the specialized functions of various tissues. While its presence has also been confirmed in the

plant *Crotalaria juncea*, its broader distribution and function in plants remain an area for further investigation. The analytical protocols detailed herein provide robust methods for the quantification of this important amino acid, facilitating further research into its role in health and disease. Future studies may yet uncover novel biological functions or signaling roles for this unique hydroxylated amino acid.

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